molecular formula C13H13NO B079127 2-Aminobenzhydrol CAS No. 13209-38-6

2-Aminobenzhydrol

Cat. No. B079127
CAS RN: 13209-38-6
M. Wt: 199.25 g/mol
InChI Key: NAWYZLGDGZTAPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Aminobenzhydrol synthesis often involves innovative methods that enhance efficiency and yield. Johnström and Stone-Elander (1994) described a method for synthesizing 18F-labelled 2-amino-2′-fluorobenzhydrols, serving as intermediates in synthesizing [2′-18F]-1,4-benzodiazepine-2-ones, showcasing the compound's utility in radiolabelled intermediates production (Johnström & Stone-Elander, 1994). The discovery of a new 2-aminobenzhydrol template for squalene synthase inhibitors illustrates the compound's potential in drug discovery, emphasizing the flexibility and potency of the 2-aminobenzhydrol structure as a foundation for synthesizing highly potent inhibitors (Ichikawa et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-aminobenzhydrol derivatives has been instrumental in understanding their interaction with biological targets. Ichikawa et al. (2011) revealed the structure-activity relationship of 2-aminobenzhydrol derivatives as squalene synthase inhibitors, providing insights into their binding mode through X-ray crystallographic data, which showed their potential to form 11-membered ring conformations with intramolecular hydrogen bonds (Ichikawa et al., 2011).

Chemical Reactions and Properties

2-Aminobenzhydrol participates in various chemical reactions, highlighting its reactivity and functional versatility. Takamatsu et al. (2017) explored its use in the highly stereoselective Strecker synthesis, revealing how slight modifications from achiral to chiral benzhydrylamine could significantly impact stereoselectivity in synthesis reactions (Takamatsu et al., 2017). Morishita et al. (2008) demonstrated its use in three-component coupling using arynes and aminosilanes for ortho-selective double functionalization of aromatic skeletons, showcasing its ability to incorporate amino and aminomethyl moieties into aromatic skeletons (Morishita et al., 2008).

Scientific Research Applications

Application 1: Squalene Synthase Inhibitors

  • Specific Scientific Field : Bioorganic & Medicinal Chemistry .
  • Summary of the Application : 2-Aminobenzhydrol has been used in the design of potent squalene synthase inhibitors. Squalene synthase is an enzyme involved in the biosynthesis of sterols, including cholesterol, in the human body. Inhibitors of this enzyme are of interest for their potential use in treating hypercholesterolemia .
  • Methods of Application or Experimental Procedures : A flexible 2-aminobenzhydrol open form structure was designed and showed potent inhibitory activity comparable to 4,1-benzoxazepin compounds. Further chemical modification led to the discovery of a novel template with a strong squalene synthase inhibitory activity .
  • Results or Outcomes : The X-ray crystallographic data of compound 12 bound to the active site of squalene synthase provided an important insight into the binding mode of this alternative template that formed 11-membered ring conformations with an intramolecular hydrogen bond .

Application 2: Synthesis of Bioactive 2‐amino ‐4H‐benzo[ ]pyrans

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Aminobenzhydrol has been used in the green and mechanochemical one-pot multicomponent synthesis of bioactive 2‐amino ‐4H‐benzo[ ]pyrans .
  • Methods of Application or Experimental Procedures : The synthesis was carried out via a highly efficient amine-functionalized SiO2@Fe3O4 nanoparticles .
  • Results or Outcomes : The process resulted in the production of bioactive 2‐amino ‐4H‐benzo[ ]pyrans .

Safety And Hazards

2-Aminobenzhydrol may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and ensure adequate ventilation. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Future Directions

The design of a flexible 2-aminobenzhydrol open form structure for the creation of squalene synthase inhibitors represents a significant step forward in the field. Further chemical modification led to the discovery of a novel template with a strong squalene synthase inhibitory activity . This suggests potential future directions in the design and synthesis of more efficient squalene synthase inhibitors.

properties

IUPAC Name

(2-aminophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWYZLGDGZTAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297071
Record name 2-Aminobenzhydrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzhydrol

CAS RN

13209-38-6
Record name 13209-38-6
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Record name 2-Aminobenzhydrol
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Record name 2-Aminobenzhydrol
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Synthesis routes and methods

Procedure details

Acetic acid (2.28 mL, 2.4 g, 40.4 mmol) was added slowly to sodium borohydride (0.76 g, 20.2 mmol) in THF (20 mL) stirred in an ice bath. The mixture was stirred in the cold until hydrogen evolution had ceased. 2-Aminobenzophenone (2.0 g, 10.1 mmol) was added as the solid. The mixtuire was stirred under nitrogen at ambient temperature for 20 hours, after which time, TLC assay (silica gel, 1:9 EtOAc:hexane) indicated reaction was complete. The reaction mixture was treated with water (40 mL), then neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layers were combined, dired over sodium sulfate, filtered, and evaporated to dryness in vacuo to give 2-aminobenzhydrol.
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2.28 mL
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0.76 g
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20 mL
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2 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzhydrol
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2-Aminobenzhydrol
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2-Aminobenzhydrol
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2-Aminobenzhydrol
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2-Aminobenzhydrol
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2-Aminobenzhydrol

Citations

For This Compound
77
Citations
M Ichikawa, A Yokomizo, M Itoh, K Sugita… - Bioorganic & medicinal …, 2011 - Elsevier
… We designed a novel 2-aminobenzhydrol template and revealed its high potential as a squalene synthase inhibitor. The finding of compound 8, showing strong inhibitory activity …
Number of citations: 27 www.sciencedirect.com
P Johnström, S Stone‐Elander - Journal of Labelled …, 1994 - Wiley Online Library
… For example, in the coupling of & with labelled or unlabelled 2-fluorobenzaldehyde, the presence of excess BC1-j decreased the yields of the 2-aminobenzhydrol from 95% to 40%. …
M KATO, K SASAHARA, K OCHI, H AKITA… - Chemical and …, 1991 - jstage.jst.go.jp
… Keywords 2~aminobenzophenonc; 2»aminobenzhydrol; asymmetric reduction; … Chart 2, Preparation of Substituted 2-Aminobenzhydrol and Its N-lsonicotinoyl Derivatives …
Number of citations: 9 www.jstage.jst.go.jp
T Horaguchi, T Oyanagi, EC Creencia… - Journal of …, 2004 - Wiley Online Library
… Reaction of 2-aminobenzhydrol 5 c gave acridine 1 0. When 2-aminodiphenylamine 5 d was reacted, phenazine 1 2 was obtained in good yield. In contrast, reaction of 2-aminodiphenyl …
Number of citations: 24 onlinelibrary.wiley.com
RT Puckowski, WA Ross - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… to 2-aminobenzhydrol with varying amounts of 2J2’-bis-~-hydroxybenzylazoxybenzene. … "), and on crystallisation from ethanol gave (&)-2-aminobenzhydrol (53%), colourless prisms, mp …
Number of citations: 10 pubs.rsc.org
M Mastalir, M Glatz, E Pittenauer, G Allmaier… - Organic …, 2019 - ACS Publications
… A series of quinolines were prepared from 2-aminobenzhydrol and four secondary alcohols with a catalyst loading of 0.2 mol %, 50 mol % of t-BuOK in toluene as solvent at 140 C, and …
Number of citations: 71 pubs.acs.org
K Haga, T Haga - Journal of Biological Chemistry, 1983 - ASBMB
… The white solid (2-aminobenzhydrol) was dried in uacuo … g (20 mmol) of 2-aminobenzhydrol were gradually added, and the … This fraction contained 2-aminobenzhydrol and by-products …
Number of citations: 104 www.jbc.org
M Ichikawa, A Yokomizo, M Itoh, H Usui… - Bioorganic & Medicinal …, 2014 - infona.pl
Corrigendum to “Discovery of a new 2-aminobenzhydrol template for highly potent squalene synthase inhibitors” [Bioorg. Med. Chem. … Corrigendum to “Discovery of a new 2-aminobenzhydrol …
Number of citations: 0 www.infona.pl
P Block Jr - The Journal of Organic Chemistry, 1965 - ACS Publications
… Starting with the 2-aminobenzhydrylamine la, or the 2-aminobenzhydrol IVa, we were able to synthesize, as shown in Scheme I, the N-substituted amino acid ester Ila. Hydrolysis of this …
Number of citations: 4 pubs.acs.org
RI Fryer, GA Archer, B Brust, W Zally… - The Journal of Organic …, 1965 - ACS Publications
… Starting with the 2-aminobenzhydrylamine la, or the 2-aminobenzhydrol IVa, we were able to synthesize, as shown in Scheme I, the N-substituted amino acid ester Ila. Hydrolysis of this …
Number of citations: 24 pubs.acs.org

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